Cas no 1969-72-8 (1-(2-nitrophenyl)propan-2-one)
1-(2-nitrophenyl)propan-2-one Chemical and Physical Properties
Names and Identifiers
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- 2-Propanone, 1-(2-nitrophenyl)-
- 1-(2-nitrophenyl)propan-2-one
- (2-nitro-phenyl)-acetone
- 1-(2-nitrophenyl)-propan-2-one
- 2-Propanone,1-(2-nitrophenyl)
- Methyl-(2-nitro-benzyl)-keton
- o-nitrophenylacetone
- 1969-72-8
- 2-nitrophenylacetone
- Z329711592
- 1-o-nitrophenyl-2-propanone
- AM806189
- AKOS000216018
- 2-nitrophenyl acetone
- DTXSID00500772
- SCHEMBL359218
- VBJUDFZTSGSTGO-UHFFFAOYSA-N
- MFCD03410489
- AS-59920
- EN300-95351
-
- MDL: MFCD03410489
- Inchi: 1S/C9H9NO3/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,6H2,1H3
- InChI Key: VBJUDFZTSGSTGO-UHFFFAOYSA-N
- SMILES: O=C(C)CC1C=CC=CC=1[N+](=O)[O-]
Computed Properties
- Exact Mass: 179.05800
- Monoisotopic Mass: 179.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 62.9Ų
Experimental Properties
- PSA: 62.89000
- LogP: 2.24950
1-(2-nitrophenyl)propan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N497968-25mg |
1-(2-nitrophenyl)propan-2-one |
1969-72-8 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N497968-50mg |
1-(2-nitrophenyl)propan-2-one |
1969-72-8 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | N497968-250mg |
1-(2-nitrophenyl)propan-2-one |
1969-72-8 | 250mg |
$ 275.00 | 2022-06-03 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N940496-100mg |
1-(2-Nitrophenyl)propan-2-one |
1969-72-8 | 95% | 100mg |
¥540.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N940496-250mg |
1-(2-Nitrophenyl)propan-2-one |
1969-72-8 | 95% | 250mg |
¥1,080.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N940496-1g |
1-(2-Nitrophenyl)propan-2-one |
1969-72-8 | 95% | 1g |
¥1,980.00 | 2022-09-01 | |
| eNovation Chemicals LLC | D763784-100mg |
1-(2-nitrophenyl)propan-2-one |
1969-72-8 | 95% | 100mg |
$170 | 2024-06-06 | |
| eNovation Chemicals LLC | D763784-250mg |
1-(2-nitrophenyl)propan-2-one |
1969-72-8 | 95% | 250mg |
$265 | 2023-05-17 | |
| Enamine | EN300-95351-0.05g |
1-(2-nitrophenyl)propan-2-one |
1969-72-8 | 95.0% | 0.05g |
$77.0 | 2025-03-21 | |
| Enamine | EN300-95351-0.1g |
1-(2-nitrophenyl)propan-2-one |
1969-72-8 | 95.0% | 0.1g |
$114.0 | 2025-03-21 |
1-(2-nitrophenyl)propan-2-one Suppliers
1-(2-nitrophenyl)propan-2-one Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 1-(2-nitrophenyl)propan-2-one
Professional Introduction to 1-(2-nitrophenyl)propan-2-one (CAS No. 1969-72-8)
1-(2-nitrophenyl)propan-2-one, with the chemical formula C9H9O2 and CAS number 1969-72-8, is a significant compound in the field of organic chemistry and pharmaceutical research. This review provides a comprehensive overview of its chemical properties, synthesis methods, and recent applications in medicinal chemistry, emphasizing its role in the development of novel therapeutic agents.
The molecular structure of 1-(2-nitrophenyl)propan-2-one consists of a propanone moiety attached to a nitro-substituted phenyl ring. This unique arrangement imparts distinct reactivity and functional characteristics, making it a valuable intermediate in synthetic chemistry. The nitro group introduces electrophilic and oxidizing properties, while the ketone functionality allows for further derivatization through condensation, reduction, or nucleophilic addition reactions.
In terms of synthesis, 1-(2-nitrophenyl)propan-2-one can be prepared through several routes. One common method involves the Friedel-Crafts acylation of nitrobenzene with acetone in the presence of a Lewis acid catalyst, such as aluminum chloride. Alternatively, the reaction of 2-nitrobenzyl bromide with sodium cyanide followed by hydrolysis and decarboxylation can yield the desired product. These synthetic pathways highlight the compound's versatility and accessibility for researchers.
Recent advancements in pharmaceutical research have demonstrated the potential of 1-(2-nitrophenyl)propan-2-one as a scaffold for drug discovery. Its structural motif has been explored in the design of bioactive molecules targeting various disease mechanisms. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against enzymes involved in inflammatory pathways, such as COX-2 and LOX. This has spurred interest in developing novel anti-inflammatory agents based on its framework.
The pharmacological properties of 1-(2-nitrophenyl)propan-2-one have also been investigated for their potential in treating neurological disorders. Research indicates that certain analogs demonstrate neuroprotective effects by modulating neurotransmitter systems. Specifically, modifications to the nitro group have been found to enhance binding affinity to specific receptors, offering a promising avenue for developing treatments for conditions like Alzheimer's disease and Parkinson's disease.
In addition to its therapeutic applications, 1-(2-nitrophenyl)propan-2-one has found utility in material science. Its ability to participate in polymerization reactions makes it a candidate for creating advanced materials with tailored properties. For example, it has been used to synthesize polymers with enhanced thermal stability and mechanical strength, which are valuable in aerospace and automotive industries.
The chemical reactivity of the nitro group in 1-(2-nitrophenyl)propan-2-one also enables its use as a precursor in organic transformations. Reductive cleavage of the nitro group yields aniline derivatives, which are crucial intermediates in dye synthesis and agrochemical production. Furthermore, nucleophilic aromatic substitution reactions can be facilitated by electron-withdrawing groups like the nitro moiety, allowing for further functionalization at other positions on the aromatic ring.
The safety profile of 1-(2-nitrophenyl)propan-2-one is another critical aspect to consider. While it is not classified as a hazardous substance under standard regulatory guidelines, proper handling procedures must be followed to prevent exposure risks. Personal protective equipment (PPE), such as gloves and safety goggles, is recommended during laboratory work involving this compound. Additionally, storage conditions should be controlled to avoid moisture absorption or degradation.
The environmental impact of using 1-(2-nitrophenyl)propan-2-one also warrants attention. Efforts should be made to minimize waste generation and ensure proper disposal of chemical byproducts. Green chemistry principles can be applied by optimizing synthetic routes to improve atom economy and reduce solvent consumption. Such practices align with global initiatives to promote sustainable chemical manufacturing.
In conclusion, 1-(2-nitrophenyl)propan-2-one (CAS No. 1969-72-8) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and organic synthesis. Its unique structural features enable diverse chemical transformations and functionalization strategies, making it an indispensable tool for researchers exploring new frontiers in medicinal chemistry. As ongoing studies continue to uncover its potential benefits, this compound is poised to play an increasingly significant role in future drug development efforts.
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